An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-, a molecule featuring a trifluoromethyl group and a phenylmethoxy moiety. Understanding the NMR characteristics of such compounds is crucial for their synthesis, characterization, and application in various fields, including drug discovery and materials science. The presence of the highly electronegative trifluoromethyl group and the magnetically anisotropic phenyl ring introduces significant and informative variations in the chemical shifts of nearby nuclei.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 4.3 - 4.5 | Quartet (q) | ~8-10 Hz (⁴JHF) |
| H-5 | 4.7 - 4.9 | Singlet (s) | - |
| H-7, H-11 (ortho) | 7.3 - 7.5 | Multiplet (m) | |
| H-8, H-10 (meta) | 7.3 - 7.5 | Multiplet (m) | |
| H-9 (para) | 7.3 - 7.5 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 (CF₃) | 120 - 125 | Quartet (q) | ~280-290 Hz (¹JCF) |
| C-2 (C=O) | 190 - 195 | Quartet (q) | ~30-35 Hz (²JCF) |
| C-3 (CH₂) | 70 - 75 | Quartet (q) | ~2-5 Hz (³JCF) |
| C-5 (CH₂) | 75 - 80 | Singlet (s) | - |
| C-6 (ipso) | 135 - 138 | Singlet (s) | - |
| C-7, C-11 (ortho) | 128 - 130 | Singlet (s) | - |
| C-8, C-10 (meta) | 128 - 130 | Singlet (s) | - |
| C-9 (para) | 128 - 130 | Singlet (s) | - |
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the following molecular structure and atom numbering scheme will be used.
Caption: Molecular structure of 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- with atom numbering for NMR assignment.
Detailed Spectral Interpretation
¹H NMR Spectrum
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Methylene Protons (H-4): The protons on the carbon adjacent to the carbonyl group (C-3) are expected to appear as a quartet in the range of 4.3 - 4.5 ppm. This downfield shift is a result of the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group and the carbonyl group. The multiplicity arises from coupling to the three equivalent fluorine atoms of the CF₃ group (⁴JHF), with a predicted coupling constant of approximately 8-10 Hz.
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Benzylic Protons (H-5): The benzylic methylene protons are expected to resonate as a singlet around 4.7 - 4.9 ppm. The singlet nature is due to the absence of adjacent protons. Their downfield position is attributed to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
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Aromatic Protons (H-7 to H-11): The protons of the phenyl ring are anticipated to appear as a complex multiplet in the aromatic region, typically between 7.3 and 7.5 ppm. The signals for the ortho, meta, and para protons may overlap, creating a complex pattern.
¹³C NMR Spectrum
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Trifluoromethyl Carbon (C-1): The carbon of the trifluoromethyl group is expected to be observed as a quartet between 120 and 125 ppm due to the strong one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant of around 280-290 Hz.
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Carbonyl Carbon (C-2): The carbonyl carbon will be significantly downfield, predicted to be in the 190 - 195 ppm range. This signal will appear as a quartet due to two-bond coupling with the trifluoromethyl group (²JCF), with a coupling constant of approximately 30-35 Hz.[1]
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Methylene Carbon (C-3): The carbon adjacent to the carbonyl group is expected to resonate between 70 and 75 ppm. It will likely appear as a quartet due to three-bond coupling with the fluorine atoms (³JCF), with a smaller coupling constant of 2-5 Hz.
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Benzylic Carbon (C-5): The benzylic carbon is predicted to be in the 75 - 80 ppm range.
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Aromatic Carbons (C-6 to C-11): The aromatic carbons will appear in the typical range of 128 - 138 ppm. The ipso-carbon (C-6), attached to the benzylic group, is expected at the downfield end of this range.
The Causality Behind Experimental Choices and Predicted Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. Two primary factors are at play in this molecule:
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Inductive Effect of the Trifluoromethyl Group: The three highly electronegative fluorine atoms strongly withdraw electron density from the rest of the molecule. This deshielding effect is most pronounced on the adjacent carbonyl carbon (C-2) and the methylene protons and carbon (H-4 and C-3), causing their signals to shift downfield.[2]
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Anisotropic Effect of the Phenyl Ring: The circulating π-electrons in the aromatic ring generate a local magnetic field. This field deshields nuclei located in the plane of the ring and shields nuclei located above or below the plane. For the benzylic protons (H-5), which are held in the deshielding region, this effect contributes to their downfield chemical shift.
Experimental Protocol for NMR Analysis
A self-validating system for the NMR analysis of 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- would involve the following steps:
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Sample Preparation:
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Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Key parameters to set include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Use a wider spectral width (e.g., 0 to 220 ppm).
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A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
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2D NMR Experiments (for structural confirmation):
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COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly within the aromatic ring.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecular fragments.
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Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- using NMR spectroscopy.
Caption: Workflow for the structural elucidation of the target molecule using a combination of 1D and 2D NMR techniques.
Conclusion
This in-depth guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-. By understanding the influence of the trifluoromethyl and phenylmethoxy groups on the chemical shifts and coupling patterns, researchers can confidently identify and characterize this and similar molecules. The detailed experimental protocols and logical workflows presented herein offer a robust framework for the structural elucidation of complex organic compounds, ensuring scientific integrity and accuracy in research and development.
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